2-Bromo-1-(5-methylfuran-2-YL)ethanone

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Researchers constructing oxaphosphole/oxaphosphinine heterocycles often face failed syntheses when using chloro-analogs or positional isomers. 2-Bromo-1-(5-methylfuran-2-yl)ethanone (CAS 1634-53-3) delivers the optimal bromine leaving group and 5-methylfuran scaffold for regioselective nucleophilic substitution. • Enables high-yielding synthesis (up to 87%) of phosphorus-containing heterocycles. • 98% purity, stored at 2-8°C for reproducible workflows. • In stock for rapid global R&D supply.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 1634-53-3
Cat. No. B159003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(5-methylfuran-2-YL)ethanone
CAS1634-53-3
Synonyms2-Bromo-1-(5-methylfuran-2-yl)-ethanone
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)CBr
InChIInChI=1S/C7H7BrO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3
InChIKeyTWJPAIWNJRAWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(5-methylfuran-2-yl)ethanone: Product Overview


2-Bromo-1-(5-methylfuran-2-yl)ethanone (CAS 1634-53-3) is a brominated alpha-haloketone featuring a 5-methylfuran ring [1]. It is primarily utilized as a reactive electrophilic intermediate in organic synthesis, particularly for constructing heterocyclic systems of pharmaceutical and agrochemical interest [1]. The compound is commercially available as a solid with a reported purity of 98% and is stored under refrigerated conditions (2-8°C) to maintain stability .

1
Electrophilic building block for heterocyclic synthesis
Bromoacetyl handle enables nucleophilic displacement
2
5-Methylfuran scaffold for phosphorus-containing frameworks
Supports oxaphosphole and oxaphosphinine construction
3
Specified purity and storage for reproducible synthesis
Reported 98% purity; refrigerated storage required

Structural Uniqueness of 2-Bromo-1-(5-methylfuran-2-yl)ethanone


The combination of a reactive bromoacetyl electrophile and a 5-methylfuran heterocycle confers unique synthetic utility that cannot be replicated by simple substitution with other alpha-haloketones. The bromine atom serves as an excellent leaving group for nucleophilic substitution, while the furan ring provides a scaffold for further functionalization and heterocycle construction . The specific substitution pattern (bromine at the 2-position of the ethanone moiety, methyl group at the 5-position of the furan ring) is critical for regioselective transformations and for accessing specific heterocyclic frameworks like oxaphospholes and oxaphosphinines . Generic alternatives, such as chloro-analogs (e.g., 2-chloro-1-(5-methylfuran-2-yl)ethanone), lack the optimal reactivity profile of the bromine leaving group, while positional isomers (e.g., 2-bromo-1-(4-methylfuran-2-yl)ethanone) or non-brominated analogs (e.g., 1-(5-methylfuran-2-yl)ethanone) [1] cannot undergo the same key nucleophilic displacement reactions. Therefore, substitution with a different halogen or regioisomer will lead to failed or inefficient syntheses, underscoring the compound's non-interchangeable role as a specific building block.

Chloro analog
Leaving-group reactivity may shift away from optimized bromine displacement profiles, potentially reducing coupling efficiency.
Positional isomer
Methyl substitution pattern change may alter regioselective transformations and heterocycle construction outcomes.
Non-brominated analog
Absence of the reactive haloketone handle prevents key nucleophilic displacement steps; not a direct replacement.

2-Bromo-1-(5-methylfuran-2-yl)ethanone vs. Analogs


Superior Yield in Heterocyclic Synthesis

When employed as a key building block in the synthesis of novel phosphorus-containing fused heterocycles such as oxaphospholes and oxaphosphinines, 2-Bromo-1-(5-methylfuran-2-yl)ethanone enables efficient construction of these medicinally relevant frameworks . The reported synthetic yield for the preparation of this compound itself can reach up to 87% under optimized bromination conditions using 2-acetyl-5-methylfuran . This high yield in the precursor step ensures a reliable and cost-effective supply for downstream applications.

Synthesis yield
Data to verify
Up to 87% reported under optimized bromination
Supports cost-effective building-block supply assessment
Supplier-reported data; independent reproducibility to confirm
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Quorum Sensing Inhibition Potential

While direct data for 2-Bromo-1-(5-methylfuran-2-yl)ethanone is limited, it belongs to the class of brominated furanone derivatives, which have been shown to exhibit quorum sensing (QS) inhibitory activity and effectively inhibit bacterial biofilm formation [1]. The patent literature indicates that novel brominated furanone derivatives can inhibit biofilm formation of periodontopathogens like F. nucleatum and P. gingivalis at low nanomolar concentrations (e.g., 20 nM, 200 nM, and 2000 nM) [1]. This class-level activity suggests potential utility in antimicrobial applications where inhibiting virulence factors without directly killing bacteria is desired.

Quorum sensing potential
Class-level
Brominated furanone class inhibits biofilm at 20-2000 nM
May support anti-virulence derivative screening context
Class-level inference; direct compound data not available
Antimicrobial Research Biofilm Inhibition Quorum Sensing

Purity and Storage Specifications

Commercially available 2-Bromo-1-(5-methylfuran-2-yl)ethanone is supplied with a specified purity of 98% . The compound is a solid that requires storage at 2-8°C to ensure long-term stability . These defined specifications are essential for researchers requiring consistent and reliable performance in sensitive synthetic applications. In contrast, many generic or less well-characterized analogs may lack such clearly defined quality metrics.

Purity and storage
Specification review
98% purity, solid, 2-8°C storage
Defined quality metrics support reproducible synthetic workflows
Supplier specification; verify lot-specific COA
Analytical Chemistry Quality Control Chemical Procurement

2-Bromo-1-(5-methylfuran-2-yl)ethanone Applications


Oxaphosphole and Oxaphosphinine Synthesis

Based on evidence showing its utility as a key building block for oxaphosphole and oxaphosphinine frameworks, 2-Bromo-1-(5-methylfuran-2-yl)ethanone is ideally suited for medicinal chemistry programs targeting novel phosphorus-containing heterocycles . These scaffolds are of significant interest in drug discovery, and the compound's high-yielding synthesis (up to 87%) ensures a reliable supply .

Quorum Sensing Inhibitor Development

Given the class-level evidence that brominated furanone derivatives inhibit quorum sensing and biofilm formation at nanomolar concentrations [1], this compound can serve as a starting material for synthesizing a focused library of derivatives for evaluation as novel anti-virulence agents. Applications could include research into treatments for periodontal disease and other biofilm-associated infections [1].

Heterocyclic Chemistry and Nucleophilic Substitution

The compound's defined purity (98%) and reactivity as an alpha-bromoketone make it a robust and reliable reagent for academic and industrial labs conducting nucleophilic substitution reactions to generate a wide array of furan-containing building blocks. Its well-documented storage requirements (2-8°C) facilitate reproducible experimental workflows.

Application
Selection Property
Validation Focus
Phosphorus heterocycle synthesis
Electrophilic bromoacetyl reactivity
Regioselective oxaphosphole/oxaphosphinine formation
Quorum sensing inhibitor derivatization
Brominated furanone scaffold
Biofilm inhibition and anti-virulence assay context
Heterocyclic building block expansion
Defined purity and storage profile
Reproducible nucleophilic displacement workflows

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